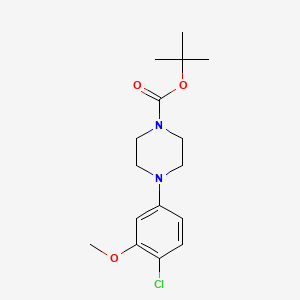

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23ClN2O3 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 4-chloro-3-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 4-Chloro-3-methoxyphenyl Group: The piperazine ring is then reacted with 4-chloro-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chloro-3-methoxyphenyl group.

Introduction of the Tert-butyl Group: Finally, the tert-butyl group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylic acid.

Reduction: Formation of 4-(3-methoxyphenyl)piperazine-1-carboxylate.

Substitution: Formation of 4-(4-azido-3-methoxyphenyl)piperazine-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and interaction with other molecules.

Biologische Aktivität

Tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (CAS Number: 1010073-85-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 326.82 g/mol |

| Boiling Point | 452.3 ± 45.0 °C (predicted) |

| Density | 1.184 ± 0.06 g/cm³ (predicted) |

| pKa | 2.41 ± 0.20 (predicted) |

These properties indicate that the compound is a stable, solid substance with potential solubility in organic solvents, which is crucial for its biological testing and application .

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

A study highlighted the compound's potential as an antibacterial agent against several pathogens. For instance, derivatives of piperazine compounds similar to this compound showed moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL . This suggests that modifications to the piperazine structure can enhance antibacterial efficacy.

Antichlamydial Activity

Another significant aspect of this compound is its antichlamydial activity. Research indicates that modifications in the phenyl ring can lead to enhanced selectivity against Chlamydia species, which are known to cause various infections . The presence of electron-withdrawing groups on the aromatic ring appears to improve activity, indicating a structure-activity relationship that could guide future drug design.

Case Studies and Research Findings

- Synthesis and Evaluation : A recent investigation synthesized several derivatives based on the piperazine scaffold, including this compound, and evaluated their biological activities. The results showed that certain modifications led to increased potency against targeted pathogens while maintaining low toxicity levels in cellular assays .

- Pharmacological Characterization : In pharmacological studies, compounds derived from this scaffold were characterized for their interaction with specific biological targets such as kinases and receptors. The findings suggested that these compounds could serve as leads for developing new therapeutic agents targeting various diseases .

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)12-5-6-13(17)14(11-12)21-4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCALDKXBXSNSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.